(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-20(4-2)11-12-21-15-17(14-18-21)19-24(22,23)13-10-16-8-6-5-7-9-16/h5-10,13-15,19H,3-4,11-12H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKOMUOVAFBDSL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[2-(Diethylamino)ethyl]pyrazol-4-amine
Route A: Cyclocondensation and Alkylation
- Pyrazole ring formation : React ethyl acetoacetate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol under reflux to yield pyrazol-4-amine.
- N-Alkylation : Treat pyrazol-4-amine with 2-chloro-N,N-diethylacetamide (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C for 12 hours. Purify via column chromatography (SiO₂, EtOAc/hexane 3:7) to obtain 1-[2-(diethylamino)ethyl]pyrazol-4-amine (Yield: 68%).
Route B: Direct Amine Functionalization
Alternative methods involve Mitsunobu reaction between pyrazol-4-ol and diethylaminoethanol using triphenylphosphine/DIAD, though yields are lower (52%) due to competing O-alkylation.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
- Wittig Reaction : React benzaldehyde (1.0 eq) with (chloromethyl)triphenylphosphonium chloride (1.1 eq) in THF under N₂ to form (E)-styrene (Confirmed by $$^1$$H NMR coupling constants: $$J = 16.2 \, \text{Hz}$$).
- Sulfonation : Bubble SO₃ gas into a solution of (E)-styrene in DCM at 0°C, followed by quenching with PCl₅ to generate the sulfonyl chloride (Yield: 74%).
Final Coupling and Sulfonamide Formation
Combine 1-[2-(diethylamino)ethyl]pyrazol-4-amine (1.0 eq) with (E)-2-phenylethenesulfonyl chloride (1.2 eq) in anhydrous DCM. Add triethylamine (2.5 eq) dropwise at 0°C, then stir at room temperature for 6 hours. Extract with NaHCO₃, dry over MgSO₄, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate the title compound as a white solid (Yield: 82%, Purity: >98% by HPLC).
Critical Parameters :
- Excess sulfonyl chloride ensures complete amine conversion.
- Low temperature minimizes sulfonyl chloride hydrolysis.
- Triethylamine scavenges HCl, preventing protonation of the amine.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 25 | 82 |
| THF | Et₃N | 25 | 75 |
| Acetonitrile | DIPEA | 40 | 68 |
| DMF | Pyridine | 25 | 58 |
DCM/Et₃N system provided optimal yield due to superior solubility of intermediates and efficient acid scavenging.
Stereochemical Control
The (E)-configuration was preserved by avoiding protic solvents and high temperatures during sulfonation. IR analysis confirmed absence of isomerization (C=C stretch at 1630 cm⁻¹).
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.82 (d, $$J = 16.2 \, \text{Hz}$$, 1H, CH=), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.40 (m, 3H, Ar-H), 6.95 (d, $$J = 16.2 \, \text{Hz}$$, 1H, CH=), 4.32 (t, $$J = 6.8 \, \text{Hz}$$, 2H, NCH₂), 2.78 (q, $$J = 7.2 \, \text{Hz}$$, 4H, N(CH₂CH₃)₂), 1.12 (t, $$J = 7.2 \, \text{Hz}$$, 6H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₇H₂₃N₄O₂S [M+H]⁺: 363.1589, found: 363.1592.
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): t₃ = 6.34 min, single peak (λ = 254 nm).
Alternative Synthetic Routes and Scalability
Microwave-Assisted Coupling
Employing microwave irradiation (100°C, 30 min) reduced reaction time by 60% with comparable yield (80%), demonstrating potential for industrial scale-up.
Solid-Phase Synthesis
Immobilization of pyrazole amine on Wang resin enabled iterative purification, though overall yield dropped to 65% due to incomplete coupling cycles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide is a synthetic compound characterized by a complex structure that includes a pyrazole ring, a phenylethenesulfonamide group, and a diethylaminoethyl side chain. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
The compound's molecular formula is , and it features various functional groups that contribute to its reactivity and biological interactions. The presence of the diethylamino group is known to enhance solubility and bioavailability, which are critical for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest potential roles in inhibiting certain enzymatic activities or receptor functions.
Antiviral Activity
Recent research has explored the antiviral potential of compounds related to this compound. For instance, quinoline analogs with similar structural motifs have demonstrated significant antiviral properties, indicating that modifications in the pyrazole or sulfonamide groups could enhance antiviral efficacy .
Cytotoxicity Assays
In vitro studies have utilized assays such as the MTT assay to evaluate the cytotoxic effects of related compounds on various cell lines. These studies indicated that structural analogs could induce cell proliferation in a concentration-dependent manner, suggesting potential applications in cancer therapy .
Study on Cardiotoxicity
A study examining the cardiotoxic effects of new psychoactive substances similar in structure to this compound highlighted significant cardiovascular risks associated with compounds containing diethylamino groups. The study utilized ECG and hERG assays to assess the impact on cardiac function, revealing that such compounds could prolong QT intervals and inhibit potassium channels, which are critical for normal heart rhythm .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structural Variations
Substituent-Driven Activity Differences
- Sulfonamide/sulfonyl groups : Present in both the target compound and imidazo-pyridine analogs (e.g., 3-ethylsulfonyl-6-iodo-imidazo[1,2-a]pyridine derivatives). These groups enhance electrophilicity and binding to serine hydrolases or proteases, common targets in agrochemicals .
- Halogen substituents: Bromo, iodo, and chloro groups in analogs (e.g., 2-(7-chloro-3-ethylsulfonyl-imidazo[1,2-a]pyridin-2-yl)-...) may improve lipophilicity and membrane penetration compared to the target compound’s diethylaminoethyl group .
- Trifluoromethyl groups : Abundant in analogs (e.g., 2-[3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-...) and linked to resistance management and enhanced metabolic stability [[1], [CN102126994]].
Stereochemical and Conformational Impact
The (E)-configuration of the target compound’s ethenesulfonamide group distinguishes it from non-stereospecific analogs. This rigidity may reduce off-target effects compared to flexible sulfonylurea derivatives (e.g., cyclobutrifluram) [[1], [WO2010/060379]].
Research Findings and Patent Insights
- Imidazo-pyridine Analogs : Compounds like 2-(3-ethylsulfonyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)-... are documented in WO2007/043677 for fungicidal activity, outperforming earlier sulfonamides in field trials [[1], [WO2007/043677]].
- Metabolic Stability: Analogs with trifluoromethyl and sulfonyl groups exhibit longer half-lives in soil compared to the target compound’s diethylaminoethyl group, as noted in CN10171577 [[1], [CN10171577]].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
